molecular formula C7H7N3O2 B2362237 [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 946745-19-3

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2362237
CAS No.: 946745-19-3
M. Wt: 165.152
InChI Key: RDNGKMYQHYNSPV-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with an oxadiazole ring, and a methanamine group attached to the oxadiazole ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme involved in the metabolism of various drugs and xenobiotics.

Biochemical Pathways

Compounds with similar structures have been found to inhibitSirtuin 2 (SIRT2) , a member of the sirtuin family of proteins. SIRT2 has been implicated in various diseases, including cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Result of Action

Similar compounds have shown inhibitory activity against sirt2 , which could potentially lead to therapeutic effects in diseases where SIRT2 is implicated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with suitable amines and formaldehyde in ethanol . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted furan and oxadiazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is unique due to its combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNGKMYQHYNSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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